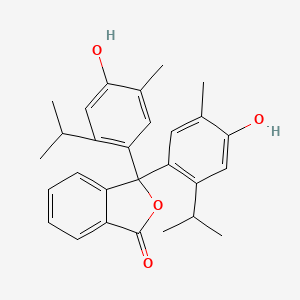

3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one

Description

3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one (CAS 6869-00-7) is a synthetic isobenzofuranone derivative with the molecular formula C₂₈H₃₀O₄ and a molecular weight of 430.54 g/mol. It features a γ-lactone core fused to an aromatic ring, substituted with two 4-hydroxy-2-isopropyl-5-methylphenyl groups at the 3-position.

Properties

IUPAC Name |

3,3-bis(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O4/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(31)32-28)24-12-18(6)26(30)14-21(24)16(3)4/h7-16,29-30H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLMEVSSJQXXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428793 | |

| Record name | ST50826355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6869-00-7 | |

| Record name | ST50826355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reactions for Core Structure Formation

The foundational step in synthesizing thymolphthalein involves the condensation of phthalaldehydic acid (10 ) with 1,3-dicarbonyl compounds. This reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base that facilitates nucleophilic attack and lactonization.

Reaction Mechanism and Substrate Selection

Phthalaldehydic acid reacts with 1,3-dicarbonyl derivatives (e.g., diketones or keto-esters) under anhydrous conditions. DBU promotes deprotonation of the active methylene group in the 1,3-dicarbonyl compound, enabling aldol-like condensation with the aldehyde moiety of 10 . Subsequent cyclization forms the isobenzofuranone core. For thymolphthalein, the specific 1,3-dicarbonyl precursor must introduce isopropyl and methyl groups at the ortho and para positions of the phenolic rings.

Key Reaction Conditions:

Substrate Scope and Yield Optimization

A study by Lima et al. demonstrated that bulkier substituents on the 1,3-dicarbonyl component reduce reaction efficiency due to steric hindrance. For example, cyclohexane-1,3-dione derivatives yielded 53–68%, whereas less hindered acetylacetone analogs achieved yields up to 95%. This trend underscores the importance of selecting precursors with balanced electronic and steric properties.

Aromatization and Phenolic Group Formation

The initial condensation product lacks aromaticity in the peripheral rings. Aromatization is achieved using mercury(II) acetate [Hg(OAc)₂], which facilitates dehydrogenation and tautomerization to form the phenolic -OH groups.

Hg(OAc)₂-Mediated Aromatization

The intermediate from Step 1 is treated with Hg(OAc)₂ in acetic acid under reflux (80–100°C). Mercury ions act as Lewis acids, polarizing C-H bonds and promoting dehydrogenation. This step converts the cyclohexadiene moiety into a fully aromatic phenol ring.

Experimental Parameters:

Acetylation for Hydroxyl Group Protection

To prevent unwanted side reactions during subsequent steps, phenolic -OH groups are acetylated using acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP). This forms stable acetate esters, which are later hydrolyzed to regenerate the free phenols.

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| Acetylation | Ac₂O, DMAP | 0°C to room temperature, 2 hours | Conversion of -OH to -OAc groups |

| Hydrolysis | K₂CO₃, MeOH/H₂O | Reflux, 1 hour | Regeneration of phenolic -OH groups |

Structural Characterization and Validation

Post-synthesis, thymolphthalein is rigorously characterized using spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Synthetic Challenges and Mitigation Strategies

Mercury Reagent Toxicity

The use of Hg(OAc)₂ poses environmental and safety risks. Recent efforts explore alternative catalysts, such as iodine or palladium complexes, though these methods remain under investigation.

Regioselectivity in Aromatization

Ensuring exclusive para-hydroxylation requires precise control of reaction conditions. Excess Hg(OAc)₂ or prolonged heating can lead to over-oxidation, forming quinone byproducts.

Chemical Reactions Analysis

Types of Reactions

“3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce different hydroxy compounds.

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further development in nutraceuticals and pharmaceuticals aimed at conditions like cardiovascular diseases and cancer.

Antimicrobial Properties

Studies have shown that 3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one possesses antimicrobial activity against various pathogens. This makes it a potential lead compound for the development of new antimicrobial agents, especially in light of rising antibiotic resistance.

Pharmacological Applications

The compound has been investigated for its role in modulating enzyme activities related to drug metabolism, particularly as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP2C19). This suggests potential applications in drug formulation where modulation of metabolic pathways is desired for improved therapeutic efficacy or reduced toxicity.

Polymer Additives

Due to its hydroxyl groups, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the durability and performance of plastics used in various industrial applications.

UV Stabilizers

The compound's structure allows it to absorb ultraviolet light, making it suitable as a UV stabilizer in coatings and plastics. This application is crucial for extending the lifespan of materials exposed to sunlight.

Photodegradation Studies

Research into the photodegradation of organic pollutants has identified this compound as a model substrate for studying degradation pathways under UV irradiation. Its stability and reactivity under environmental conditions make it relevant for environmental remediation research.

Pesticide Development

The compound's structural characteristics are being explored for developing new pesticides with improved efficacy and reduced environmental impact. Its potential as a bioactive agent could lead to safer agricultural practices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Efficacy | In vitro assays | Demonstrated significant reduction in oxidative stress markers in cell cultures. |

| Antimicrobial Activity | Pathogen testing | Effective against Gram-positive and Gram-negative bacteria, showing promise as a therapeutic agent. |

| Polymer Compatibility | Material testing | Enhanced mechanical properties observed when incorporated into polycarbonate matrices. |

Mechanism of Action

The mechanism by which “3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Hazard Profile :

- Acute toxicity (Oral, Category 4) : H302 ("Harmful if swallowed")

- Skin corrosion/irritation (Category 2) : H315 ("Causes skin irritation")

- Serious eye damage/irritation (Category 2A) : H319 ("Causes serious eye irritation")

- Respiratory tract irritation (Category 3) : H335 ("May cause respiratory irritation") .

Safety protocols recommend using alcohol-resistant foam, dry chemical, or carbon dioxide for firefighting, as combustion releases toxic fumes . Ecological and chronic toxicity data remain unavailable .

Comparison with Similar Compounds

Isobenzofuran-1(3H)-ones (phthalides) are a structurally diverse class of compounds with applications ranging from pharmaceuticals to chemical indicators. Below is a comparative analysis of the target compound and its analogs:

Structural and Functional Comparison

Table 1: Key Properties of Isobenzofuranone Derivatives

Hazard Profiles

- Target Compound: Higher hazard classification (H302, H315) compared to phenolphthalein, which is widely used safely in educational labs .

- CAS 596-27-0 : Safety data are less documented, but its commercial availability in purified forms suggests established handling protocols .

Research and Development Insights

- Structural-Activity Relationships (SAR): Substituent size and polarity (e.g., isopropyl vs. methyl groups) critically influence solubility and bioactivity. For example, the target compound’s isopropyl groups may hinder crystallization compared to phenolphthalein’s planar structure .

- Gaps in Data: Chronic toxicity, ecological impact, and detailed mechanistic studies are lacking for the target compound, unlike phenolphthalein, which has well-characterized properties .

Biological Activity

3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one, also known by its CAS number 6869-00-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C28H30O4

- Molecular Weight : 430.54 g/mol

- Solubility : High gastrointestinal absorption; however, it is not a blood-brain barrier permeant .

Research indicates that 3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one exhibits antiproliferative effects primarily through its interaction with tubulin. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound interacts at the colchicine-binding site on tubulin, which is critical for microtubule dynamics .

Antiproliferative Effects

A study highlighted the compound's significant antiproliferative activity against various cancer cell lines, including:

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 23 - 33 |

| MCF-7 (Breast Cancer) | 10 - 33 |

These values indicate a potent effect comparable to established chemotherapeutic agents .

Tubulin Destabilization

The compound's ability to destabilize tubulin was confirmed through in vitro assays that demonstrated a marked reduction in tubulin polymerization. Flow cytometry results indicated that treatment with the compound led to G2/M phase arrest in MCF-7 cells, resulting in increased apoptosis .

Case Studies and Research Findings

- Anticancer Research : A detailed study evaluated the compound's effects on cell viability and apoptosis in breast cancer models. The findings revealed that it effectively inhibited cell growth and induced apoptotic pathways .

- Mechanistic Studies : Research utilizing confocal microscopy illustrated how the compound affects microtubule organization within treated cells, providing visual evidence of its action mechanism .

- Comparative Analysis : The biological activity of 3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one was compared with other known tubulin inhibitors, showing comparable efficacy but potentially different side effect profiles due to its unique structure .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one with high yield and purity?

- Answer : Optimize synthesis via stepwise coupling of substituted phenol derivatives with isobenzofuranone precursors under anhydrous conditions. Monitor reaction progress using HPLC or TLC. Purify via recrystallization in ethanol/water mixtures (1:2 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure purity >95% by NMR (δ 1.2–1.4 ppm for isopropyl groups; δ 6.8–7.5 ppm for aromatic protons) and mass spectrometry (m/z 430.54 [M+H]+) .

Q. How can researchers confirm the molecular structure of this compound using crystallographic techniques?

- Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve bond angles, torsion angles, and hydrogen-bonding networks. Refine data using SHELXL (for small molecules) with R-factor <0.05 . Deposit CIF files in the Cambridge Structural Database (CCDC) for validation and reproducibility. Cross-validate with FTIR (C=O stretch at ~1750 cm⁻¹) and UV-Vis (λmax ~275 nm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust (H335 hazard). Store in airtight containers at room temperature, away from oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.